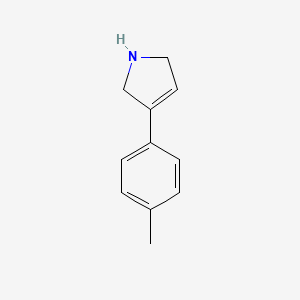
3-(p-Tolyl)-3-pyrroline
Cat. No. B8430768
M. Wt: 159.23 g/mol
InChI Key: MHTCLHUZDMHGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04435419
Procedure details


A mixture of 3-(p-tolyl)-3-pyrroline, methylene iodide, and powdered copper in a molar ration of 1:2:4 is heated in benzene for about 50 hours. Filtration and evaporation of the solution gives 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane.


Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One


Name
1-(p-tolyl)-3-azabicyclo[3.1.0]hexane
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([C:7]2[CH2:8][NH:9][CH2:10][CH:11]=2)=[CH:3][CH:2]=1.[CH2:13](I)I>C1C=CC=CC=1.[Cu]>[C:1]1([CH3:12])[CH:2]=[CH:3][C:4]([C:7]23[CH2:13][CH:11]2[CH2:10][NH:9][CH2:8]3)=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C=1CNCC1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(I)I
|
|
Name
|
copper
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and evaporation of the solution
|
Outcomes


Product
|
Name
|
1-(p-tolyl)-3-azabicyclo[3.1.0]hexane
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)C12CNCC2C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
